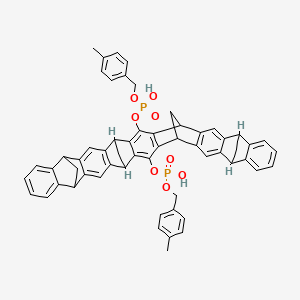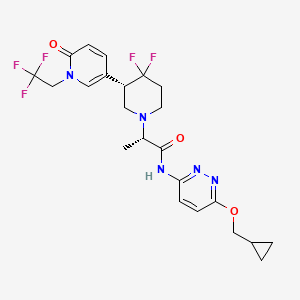
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 is a synthetic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenolic compounds and benzopyran derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its antioxidant properties and its ability to scavenge free radicals, making it a potential candidate for protecting cells from oxidative stress.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells and reducing inflammation.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
作用機序
The mechanism of action of 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-4,7-diol: A similar compound with methoxy substitution, studied for its biological activities.
Uniqueness
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 stands out due to its deuterium labeling (d6), which can provide unique insights into reaction mechanisms and metabolic pathways. The presence of deuterium can also enhance the compound’s stability and alter its biological activity, making it a valuable tool in scientific research.
特性
分子式 |
C15H14O4 |
|---|---|
分子量 |
264.31 g/mol |
IUPAC名 |
6,8-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2/i1D,2D,3D,4D,5D,7D |
InChIキー |
YOSDNAMJVOLJKI-UMCLXPAOSA-N |
異性体SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |
正規SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



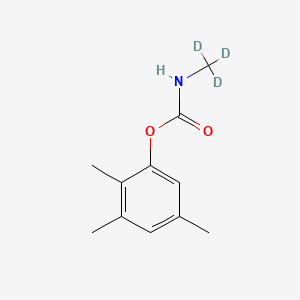

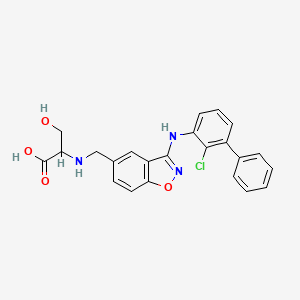
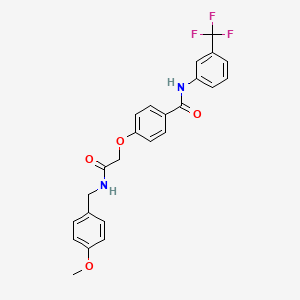
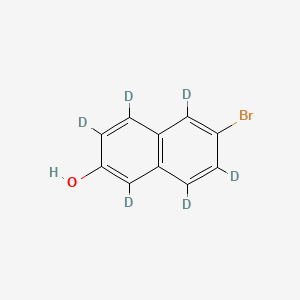
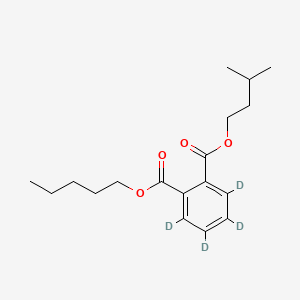
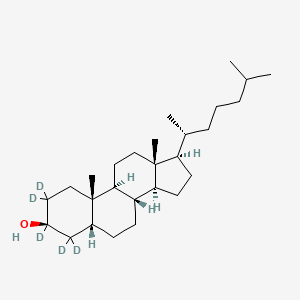
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)



